molecular formula C18H18ClNO4S B12638015 9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate

Cat. No.: B12638015
M. Wt: 379.9 g/mol
InChI Key: AJELACOSNDJTOR-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a fluorenyl group, a chlorosulfonylpropyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-chlorosulfonylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The fluorenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution Reactions: Products include various substituted carbamates.

    Hydrolysis: Products are the corresponding amine and alcohol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The fluorenyl group may also interact with aromatic residues in proteins, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
  • 9H-fluoren-9-ylmethyl (3-aminopropyl)carbamate
  • 9H-fluoren-9-ylmethyl [ (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate

Uniqueness

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other fluorenyl carbamates. This makes it particularly useful in applications requiring selective modification of biomolecules or the synthesis of complex organic compounds.

Properties

Molecular Formula

C18H18ClNO4S

Molecular Weight

379.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate

InChI

InChI=1S/C18H18ClNO4S/c19-25(22,23)11-5-10-20-18(21)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)

InChI Key

AJELACOSNDJTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCS(=O)(=O)Cl

Origin of Product

United States

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